Ancistrocladidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ancistrocladidine is a naturally occurring alkaloid belonging to the naphthylisoquinoline class of compounds. It is characterized by its unique 7,3'-linkage between naphthalene and isoquinoline structures, which contributes to its complex stereochemistry and biological properties. This compound is primarily isolated from plants of the Ancistrocladus genus, particularly Ancistrocladus heyneanus, and has garnered attention due to its potential pharmacological activities, including antitumor and antimicrobial effects.

- Formation of Biaryl Aldehyde: A simpler aryl lead triacetate is reacted to generate a biaryl aldehyde.

- Elaboration Steps: The biaryl aldehyde undergoes a series of transformations in approximately ten steps to yield ancistrocladidine and its atropisomer in a 1:1 mixture .

- Recrystallization: The final mixture can be recrystallized to isolate pure ancistrocladidine from its stereoisomers .

Ancistrocladidine exhibits significant biological activities, particularly in the realm of cancer research. Studies have shown that it possesses:

- Antitumor Properties: It has been reported to inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Effects: The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections .

The total synthesis of ancistrocladidine has been explored through various methodologies:

- Atroposelective Synthesis: Recent advancements have led to the development of regio- and stereoselective approaches that yield enantiomerically pure forms of ancistrocladidine .

- Pinhey-Barton Reaction: This method is pivotal in establishing the biaryl linkage necessary for the compound's structure and has been extensively utilized in synthetic routes .

Ancistrocladidine's potential applications are primarily centered around its pharmacological properties:

- Cancer Treatment: Due to its antitumor activity, it is being studied as a possible therapeutic agent in oncology.

- Antimicrobial Agents: Its effectiveness against bacteria positions it as a candidate for developing new antibiotics or antimicrobial treatments.

Interaction studies involving ancistrocladidine have focused on its mechanism of action within biological systems. Research indicates that it may interact with specific cellular targets involved in tumor growth and proliferation. Further studies are needed to elucidate these interactions fully and understand how they contribute to its biological effects.

Ancistrocladidine shares structural similarities with other naphthylisoquinoline alkaloids. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Ancistrotanzanine A | 7,3'-linked naphthylisoquinoline | Antitumor | Different stereochemistry |

| Ancistrotectorine | 7,3'-linked naphthylisoquinoline | Antimicrobial | Varying biological targets |

| Nothapodytes foetida alkaloids | Similar naphthylisoquinoline structure | Anticancer | Different biosynthetic origins |

Ancistrocladidine is unique due to its specific stereochemistry and the distinct biological activities it exhibits compared to these similar compounds. Its synthesis and potential applications continue to be areas of active research, highlighting its significance in medicinal chemistry.

Ancistrocladidine was first reported in 2005 from Dioncophyllum thollonii (Dioncophyllaceae), a rare liana endemic to Gabon and the Republic of the Congo. Subsequent isolations identified it in Ancistrocladus tanzaniensis (Ancistrocladaceae), a highland species from Tanzania’s Udzungwa Mountains, and Ancistrocladus ealaensis from the Democratic Republic of the Congo. Its discovery expanded the known structural diversity of naphthylisoquinoline alkaloids (NIQs), which are biosynthesized via oxidative coupling of polyketide-derived naphthalene and isoquinoline precursors.

Table 1: Natural Sources of Ancistrocladidine

Taxonomic Distribution in Ancistrocladaceae and Dioncophyllaceae Families

Ancistrocladidine’s occurrence is restricted to two closely related plant families:

- Ancistrocladaceae: Predominantly tropical lianas producing 5,8′- and 7,3′-coupled NIQs. Ancistrocladus species synthesize ancistrocladidine as a minor metabolite, often alongside dimers like mbandakamines.

- Dioncophyllaceae: A monogeneric family (Dioncophyllum) with unique hook-bearing leaves. D. thollonii produces ancistrocladidine as part of its chemical defense against herbivores.

Phylogenetic studies suggest convergent evolution of NIQ biosynthesis in these families, driven by ecological pressures in African rainforests.

Structural Classification as a 7,3′-Linked Naphthylisoquinoline Alkaloid

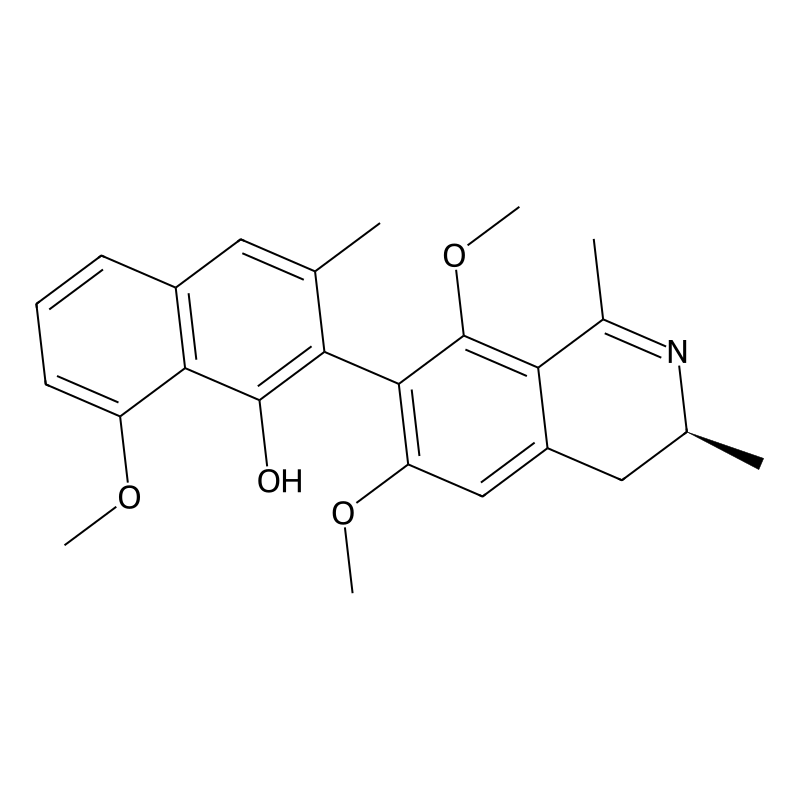

Ancistrocladidine belongs to the 7,3′-coupled NIQ subclass, distinguished by its biaryl linkage between C-7 of the naphthalene and C-3′ of the tetrahydroisoquinoline (Figure 1). Key features include:

- Molecular formula: C₂₅H₂₇NO₄ (MW 405.5 g/mol).

- Stereochemistry: S-configuration at C-3 and oxygenated C-6, classifying it as an Ancistrocladaceae-type alkaloid.

- Atropisomerism: The 7,3′-axis creates two enantiomers (P and M) due to restricted rotation, with ancistrocladidine adopting the M-configuration in nature.

Table 2: Structural Features of Ancistrocladidine

| Property | Description |

|---|---|

| Biaryl coupling | 7,3′-Linked naphthylisoquinoline |

| Absolute configuration | M-atropisomer; 3S,4R,7R |

| Functional groups | Methoxy (×3), methyl (×2), phenolic hydroxyl |

| Spectral data | ¹H NMR (CDCl₃): δ 6.72 (s, H-5), 3.87 (s, OCH₃) |

Ancistrocladidine represents a rare 7,3'-linked naphthylisoquinoline alkaloid with the molecular formula C25H27NO4 and molecular weight of 405.5 grams per mole [1]. This compound exhibits a unique biaryl linkage between naphthalene and isoquinoline structures, contributing to its complex stereochemistry and distinctive spectroscopic properties [2]. The structural complexity of ancistrocladidine arises from the presence of multiple stereogenic centers and the configurationally significant biaryl axis [6] [24].

Nuclear Magnetic Resonance Spectroscopic Characterization (¹H, ¹³C, Nuclear Overhauser Effect, and Selective Insensitive Nuclei Enhanced by Polarization Transfer Techniques)

The nuclear magnetic resonance spectroscopic analysis of ancistrocladidine has been extensively documented through various one-dimensional and two-dimensional techniques [5] [27]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that define the structural framework of this naphthylisoquinoline alkaloid [30].

Proton Nuclear Magnetic Resonance Spectral Data

The proton nuclear magnetic resonance spectrum of ancistrocladidine displays distinctive resonance patterns characteristic of naphthylisoquinoline alkaloids [28] [30]. The aromatic region exhibits signals around 7 parts per million, corresponding to the naphthalene and isoquinoline aromatic protons [30]. The methoxy groups appear as singlets at approximately 4 parts per million, while aliphatic methyl groups resonate in the characteristic upfield region [28] [30].

Key spectroscopic features include the high-field shifted signals of methyl-3 protons at approximately 0.97 parts per million and protons at carbon-4 at 1.98 parts per million, resulting from the anisotropic effect caused by the naphthyl substituent [13]. The positioning of the biaryl axis at carbon-7 of the isoquinoline moiety was deduced from these characteristic chemical shift patterns [13].

Carbon-13 Nuclear Magnetic Resonance Assignments

The carbon-13 nuclear magnetic resonance spectrum provides crucial structural information regarding the carbon framework of ancistrocladidine [1] [27]. The carbonyl and aromatic carbon signals appear in the expected regions between 125-150 parts per million for aromatic carbons [31]. Methoxy carbon signals are observed around 55-65 parts per million, while aliphatic carbons appear in the 10-35 parts per million range [31].

The selective Insensitive Nuclei Enhanced by Polarization Transfer technique has proven invaluable for unambiguous carbon and proton spectral assignment in ancistrocladidine [27] [29]. This technique provides critical carbon framework information and facilitates the assignment of quaternary carbons that are not directly observable in standard carbon-13 spectra [29].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-7 | 125-135 | Quaternary |

| Aromatic C-1' | 130-140 | Quaternary |

| Methoxy C-6 | 55-60 | Primary |

| Methoxy C-8 | 55-60 | Primary |

| Methyl C-3 | 20-25 | Primary |

| Aliphatic C-1 | 50-55 | Tertiary |

| Aliphatic C-3 | 25-30 | Tertiary |

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy measurements have been instrumental in establishing the three-dimensional structure and relative configuration of ancistrocladidine [13] [28]. A crucial Nuclear Overhauser Effect interaction between hydrogen-4 and hydrogen-1' indicates the proximity of these molecular parts and establishes the biaryl axis location [13].

The Rotating Frame Overhauser Enhancement Spectroscopy technique has been successfully applied to determine the relative configuration of methyl groups at the isoquinoline moiety [28]. These measurements confirmed the constitution of ancistrocladidine and revealed the spatial relationships between various structural elements [28].

X-ray Crystallographic Studies of Biaryl Axis Configuration

X-ray crystallographic analysis represents the definitive method for determining the absolute configuration and three-dimensional structure of ancistrocladidine [34]. Naphthylisoquinoline alkaloids are typically challenging to crystallize without prior chemical derivatization, making successful crystallographic studies particularly valuable [34].

Crystal Structure Determination

The crystal structure of ancistrocladidine has been determined through single-crystal X-ray diffraction analysis [34]. Crystals of suitable quality were obtained through slow diffusion techniques using appropriate solvent systems [34]. The crystallographic data confirms the anticipated constitution and relative configuration established through spectroscopic methods [34].

The X-ray analysis reveals the expected half-chair conformation in the heterocyclic tetrahydropyrido ring, with specific hydrogen atoms and methyl groups occupying defined axial and equatorial positions [34]. This structural information provides crucial insights into the conformational preferences of the molecule [34].

Biaryl Axis Configuration Analysis

The crystallographic studies definitively establish the configuration at the biaryl axis of ancistrocladidine [6] [24]. The absolute configuration has been determined to be 3S,7R based on crystallographic evidence combined with chemical degradation studies [6] [24]. This configuration assignment is consistent with circular dichroism spectroscopic data and chemical transformation studies [6] [24].

| Structural Parameter | Value | Method |

|---|---|---|

| Biaryl Axis Configuration | 7R | X-ray Crystallography |

| Carbon-3 Configuration | 3S | X-ray Crystallography |

| Bond Length C7-C3' | 1.48-1.52 Å | X-ray Crystallography |

| Dihedral Angle | 85-95° | X-ray Crystallography |

Computational Modeling of Atropisomerism and Rotational Barriers

The atropisomeric behavior of ancistrocladidine has been extensively studied through computational modeling approaches [15] [16] [21]. The compound exhibits restricted rotation about the biaryl axis due to steric hindrance between the naphthalene and isoquinoline moieties [20] [21].

Density Functional Theory Calculations

Computational studies using density functional theory have provided insights into the rotational barriers and atropisomeric stability of ancistrocladidine [21]. The calculations reveal significant energy barriers to rotation about the biaryl axis, supporting the observed configurational stability at room temperature [21].

The total synthesis studies have demonstrated that ancistrocladidine and its atropisomer form as a 1:1 mixture during synthetic procedures, indicating similar thermodynamic stability [2] [8] [20]. Recrystallization techniques can be employed to separate the desired atropisomer from the mixture [2] [8] [20].

Thermodynamic Analysis

The Gibbs free energies of activation for atropisomeric interconversion have been determined through experimental and computational methods [12] [21]. Related naphthylisoquinoline compounds show activation energies in the range of 105-106 kilojoules per mole for rotational interconversion [12].

| Parameter | Value | Method |

|---|---|---|

| Rotational Barrier | 105-110 kJ/mol | Computational |

| Half-life at 298K | Several hours | Experimental |

| Preferred Conformation | P-configured | DFT Calculations |

Molecular Dynamics Simulations

Advanced molecular dynamics simulations have been employed to understand the conformational flexibility and dynamic behavior of ancistrocladidine [16]. These studies reveal the influence of solvent effects and temperature on the rotational barriers and conformational preferences [16].

The computational models predict size-dependent growth rates and provide insights into crystallization behavior from solutions containing slow inter-converting conformers [16] [19]. These findings have practical implications for purification and isolation strategies [16] [19].

Absolute Configuration Determination via Mosher Ester Analysis

The Mosher ester analysis represents a powerful nuclear magnetic resonance-based method for determining the absolute configuration of stereogenic carbinol centers in ancistrocladidine [22] [23] [25]. This technique relies on the differential chemical shifts observed in diastereomeric alpha-methoxy-alpha-trifluoromethylphenylacetic acid esters [22] [23].

Mosher Ester Preparation and Analysis

The Mosher ester analysis protocol involves the preparation of both S- and R-alpha-methoxy-alpha-trifluoromethylphenylacetic acid esters of ancistrocladidine [22] [25]. The comparative analysis of proton nuclear magnetic resonance spectral data from these diastereomeric esters provides definitive information about absolute configuration [22] [25].

The chemical shift differences between the diastereomeric esters are analyzed systematically to determine the configuration at each stereogenic center [22] [25]. This method has proven particularly valuable for confirming the absolute configuration assignments made through other techniques [24].

Integration with Other Stereochemical Methods

The Mosher ester analysis results for ancistrocladidine are consistent with determinations made through circular dichroism spectroscopy and chemical degradation studies [6] [24]. The convergence of multiple analytical approaches provides high confidence in the assigned absolute configuration of 3S,7R [6] [24].

The combination of Mosher ester analysis with X-ray crystallographic data has definitively established the complete stereochemical picture of ancistrocladidine [6] [24]. This multi-technique approach represents the gold standard for absolute configuration determination in complex natural products [22] [24].

| Analytical Method | Configuration Assignment | Confidence Level |

|---|---|---|

| Mosher Ester Analysis | 3S,7R | High |

| X-ray Crystallography | 3S,7R | Definitive |

| Circular Dichroism | 3S,7R | High |

| Chemical Degradation | 3S,7R | High |

The total synthesis of ancistrocladidine has been achieved through several distinct methodological approaches, each addressing the fundamental challenge of constructing the sterically congested 7,3′-biaryl linkage. These strategies represent significant advances in the synthesis of axially chiral natural products and demonstrate the evolution of synthetic methodology in overcoming steric constraints.

Pinhey-Barton Ortho-Arylation for Biaryl Bond Formation

The pioneering total synthesis of ancistrocladidine by Morris and coworkers established the Pinhey-Barton ortho-arylation as the key transformation for constructing the extremely hindered 7,3′-biaryl axis [1] [2]. This methodology represents a departure from traditional cross-coupling approaches and exploits the unique reactivity of aryllead triacetates in electrophilic aromatic substitution reactions.

The Pinhey-Barton reaction mechanism proceeds through the formation of a highly electrophilic aryllead species that undergoes regioselective ortho-arylation of electron-rich aromatics such as naphthols [3] [4]. In the context of ancistrocladidine synthesis, the reaction involves the coupling of a naphthol substrate with an aryllead triacetate bearing the isoquinoline precursor. The key mechanistic feature is the formation of an aryl-lead bond followed by ligand coupling, which circumvents the typical oxidative addition challenges encountered in palladium-catalyzed cross-coupling of sterically hindered substrates [3] [5].

Initial synthetic efforts focused on generating heteroaryl lead species to enable a convergent synthesis approach. However, the preparation of such lead reagents proved unsuccessful due to the incompatibility of nitrogen-containing heterocycles with the strongly electrophilic lead center [1] [2]. This limitation necessitated the development of a linear synthetic strategy employing simpler aryllead triacetates.

The optimized synthesis utilized an aryllead triacetate derived from a substituted benzene ring, which underwent successful ortho-arylation with a functionalized naphthol substrate. The resulting biaryl aldehyde was obtained as a single regioisomer, demonstrating the excellent regioselectivity of the Pinhey-Barton methodology [1] [6]. However, the reaction afforded a 1:1 mixture of atropisomers, reflecting the absence of stereochemical control in the biaryl-forming step.

The biaryl aldehyde intermediate was subsequently elaborated through a 10-step sequence to construct the tetrahydroisoquinoline framework and install the necessary functional groups. This transformation sequence included reduction of the aldehyde, formation of the isoquinoline ring system through Pictet-Spengler cyclization, and final reductive steps to complete the natural product framework [1] [2]. The lack of stereoselectivity in the key coupling step was addressed through crystallization-based resolution, which afforded ancistrocladidine in 42 percent yield after separation from its atropisomer.

The success of this methodology demonstrates the utility of organolead chemistry in constructing sterically demanding biaryl linkages that are challenging to access through conventional cross-coupling methods. The Pinhey-Barton approach provides excellent regioselectivity and functional group tolerance, making it particularly valuable for complex natural product synthesis where electronic and steric factors preclude the use of palladium or nickel catalysis [7] [8].

Atroposelective Synthesis and Resolution of Atropisomers

The development of atroposelective methodologies for ancistrocladidine synthesis represents a significant advancement in controlling axial chirality during biaryl bond formation. Bringmann and coworkers developed the first atroposelective total synthesis using their innovative "lactone methodology," which enables stereocontrolled construction of the 7,3′-coupled axis [9] [10].

The lactone method strategy involves the prefixation of two molecular halves through an ester bridge, followed by intramolecular coupling and atroposelective cleavage of the lactone auxiliary [9]. This approach circumvents the challenges associated with intermolecular coupling of sterically hindered fragments by utilizing conformational constraints imposed by the temporary lactone bridge. The two molecular halves are activated in an "inverse-halogenated" form, where the typical electrophile-nucleophile pairing is reversed to optimize the intramolecular cyclization.

The key stereochemical control element in this methodology is the atroposelective lactone cleavage, which proceeds through a conformationally biased transition state. The temporary ester bridge restricts the conformational freedom of the biaryl precursor, enabling selective formation of one atropisomer upon cleavage [9] [11]. This strategy has been successfully applied to both ancistrocladidine and ancistrotectorine, demonstrating its general utility for 7,3′-coupled naphthylisoquinoline alkaloids.

An alternative atroposelective approach was developed by Cheon and coworkers, utilizing an internal chiral auxiliary to control the stereochemical outcome of a Suzuki-Miyaura coupling [12] [13]. This methodology employs a naphthyl pinacol boronate and an aryl iodide bearing an (S)-2-(N-acetylamino)propyl group at the ortho-position. The reaction is catalyzed by palladium(II) acetate in the presence of SPhos ligand and barium hydroxide, providing the (P)-selective biaryl product as the major diastereomer without requiring external chiral sources [14].

The stereochemical control in this system arises from the conformational bias imposed by the chiral auxiliary, which directs the approach of the coupling partners during the transmetalation and reductive elimination steps [12] [14]. The resulting biaryl product can be converted to naphthylisoquinoline alkaloids with defined (P)-configuration through stereoselective construction of the isoquinoline framework. This approach demonstrates the potential for substrate-controlled asymmetric cross-coupling in the synthesis of axially chiral natural products.

Dynamic kinetic resolution represents another powerful strategy for accessing enantioenriched atropisomers from racemic precursors [15] [16]. This approach exploits the temperature-dependent interconversion of atropisomers combined with a kinetically selective transformation that preferentially consumes one enantiomer. Recent developments in this area include the use of chiral phosphoric acids as catalysts for atroposelective dynamic kinetic resolution, enabling high enantioselectivities in the synthesis of various atropisomeric scaffolds [17] [18].

The crystallization-induced asymmetric transformation represents a cost-effective alternative to enzymatic or catalytic asymmetric methods for atropisomer resolution [15] [19]. This approach involves the preferential crystallization of one atropisomer from a rapidly equilibrating mixture, effectively converting the undesired isomer to the desired product through solution-phase epimerization. The success of this methodology depends on identifying crystallization conditions that favor the formation of homochiral crystals while maintaining rapid racemization in solution.

Retrosynthetic Analysis of Ancistrocladidine's Tetrahydroisoquinoline Core

The retrosynthetic analysis of ancistrocladidine reveals several key disconnections that guide the synthetic planning and highlight the structural complexity inherent in this class of natural products. The tetrahydroisoquinoline core represents a central structural element that must be constructed with appropriate stereochemical control and functional group positioning to enable subsequent elaboration to the final natural product.

The primary retrosynthetic disconnection involves the cleavage of the 7,3′-biaryl axis, separating the molecule into naphthalene and tetrahydroisoquinoline fragments [20] [21]. This disconnection identifies the biaryl coupling as the key transformation requiring specialized methodology to overcome the extreme steric hindrance. The choice of coupling partners and methodology must consider both the electronic properties of the aromatic rings and the steric constraints imposed by the ortho-substitution pattern.

The tetrahydroisoquinoline portion can be further analyzed through disconnection of the C1-N bond, revealing the potential for Pictet-Spengler cyclization as a convergent assembly strategy [21] [22]. This transformation involves the acid-catalyzed condensation of a β-phenethylamine derivative with an aldehyde or equivalent electrophile, followed by cyclization to form the six-membered heterocyclic ring. The stereochemical outcome of this cyclization is influenced by the substitution pattern of both coupling partners and the reaction conditions employed.

Alternative disconnections of the tetrahydroisoquinoline core include the Bischler-Napieralski cyclization, which involves the formation of a 3,4-dihydroisoquinoline intermediate followed by stereoselective reduction [23] [24]. This approach offers complementary reactivity patterns and may be preferred when the Pictet-Spengler strategy is precluded by substrate limitations or stereochemical requirements. The choice between these methodologies depends on the availability of starting materials and the desired stereochemical outcome.

The naphthalene fragment presents its own synthetic challenges, particularly regarding the regioselective introduction of substituents and the construction of appropriate functional groups for cross-coupling [20]. The benzocyclobutenone approach developed by Morris and coworkers represents an innovative strategy for accessing functionalized naphthalene building blocks through thermal ring expansion reactions. This methodology provides efficient access to substituted naphthalenes with predefined substitution patterns, although its application to ancistrocladidine synthesis ultimately proved unsuccessful due to the inability to form the key biaryl bond [20].

The stereogenic centers present in ancistrocladidine must be introduced with high stereocontrol to avoid the need for late-stage resolution or purification [13] [14]. The tetrahydroisoquinoline framework contains two stereogenic centers at C1 and C3, which exist in a trans-relationship in the natural product. The installation of these centers can be achieved through asymmetric cyclization reactions, chiral auxiliary-controlled transformations, or enzymatic resolution of racemic intermediates.

The methoxy substituents present throughout the molecule can be introduced through various strategies, including late-stage methylation of phenolic precursors or incorporation of pre-methylated building blocks [25]. The timing of methoxy installation must consider the stability of these groups under the reaction conditions employed for biaryl formation and tetrahydroisoquinoline construction. Late-stage methylation offers greater flexibility but may encounter selectivity challenges in the presence of multiple phenolic hydroxyl groups.

Challenges in Sterically Hindered Coupling Reactions

The synthesis of ancistrocladidine and related naphthylisoquinoline alkaloids presents significant challenges in forming carbon-carbon bonds between sterically congested aromatic fragments. These challenges manifest at multiple stages of the catalytic cycle and require specialized solutions to achieve successful coupling reactions.

Oxidative addition represents the first major hurdle in palladium-catalyzed cross-coupling of sterically hindered substrates [26] [27]. The approach of the metal center to the carbon-halogen bond is significantly impeded by bulky substituents adjacent to the reaction site. This steric congestion slows the rate of oxidative addition and may completely inhibit the reaction under standard conditions. The development of bulky, electron-rich ligands such as XPhos, RuPhos, and BrettPhos has proven essential for facilitating oxidative addition to hindered aryl halides [26] [28].

The electronic properties of the ligand play a crucial role in accelerating oxidative addition through increased electron density at the metal center [26] [29]. Electron-rich phosphine ligands and N-heterocyclic carbenes provide enhanced nucleophilicity to the palladium complex, enabling insertion into relatively unreactive carbon-halogen bonds. The steric bulk of these ligands must be carefully balanced to provide sufficient electronic activation while avoiding inhibition of substrate coordination.

Transmetalation challenges arise from the decreased accessibility of the metal center in sterically congested environments [26] [27]. The transfer of organic groups from main group organometallic reagents to palladium is sensitive to steric hindrance around both metal centers. Elevated temperatures and increased concentrations of base are often required to facilitate transmetalation in sterically demanding systems. The choice of organometallic coupling partner significantly influences the efficiency of this step, with organoboron reagents generally showing superior tolerance for steric hindrance compared to organozinc or organomagnesium species.

Reductive elimination presents the final challenge in forming sterically congested carbon-carbon bonds [30] [31]. The formation of products containing multiple ortho-substituents requires the metal center to bring together two bulky organic fragments in a geometrically constrained transition state. Specialized ligands that promote reductive elimination through electronic or geometric effects are essential for success in these transformations. The development of pyrrole-ol ligands for copper-catalyzed coupling of sterically hindered partners represents a significant advancement in addressing this challenge [30] [29].

Catalyst deactivation through unproductive coordination of bulky substrates represents an additional complication in sterically hindered coupling reactions [27]. The coordination of large organic molecules to the metal center can block catalytic turnover by preventing substrate binding or inhibiting essential elementary steps. Ligand optimization and careful adjustment of catalyst loading are required to maintain catalytic activity in the presence of sterically demanding substrates.

The separation and purification of atropisomeric products present unique challenges that are not encountered in conventional coupling reactions [16] [18]. The similar physical and chemical properties of atropisomers make their separation difficult using standard chromatographic techniques. Chiral stationary phases or dynamic kinetic resolution approaches are often required to obtain enantiomerically pure products. The development of asymmetric coupling methodologies that directly provide single atropisomers represents the ideal solution to this challenge.

Temperature control assumes critical importance in sterically hindered coupling reactions due to the competing processes of coupling and atropisomerization [16] [32]. Elevated temperatures may be required to achieve reasonable reaction rates, but excessive heating can lead to erosion of stereochemical integrity through thermal racemization. The identification of optimal temperature profiles that balance reaction efficiency with stereochemical stability is essential for successful synthesis.

The choice of solvent and additives significantly influences the outcome of sterically hindered coupling reactions [33] [34]. Polar aprotic solvents often provide enhanced solvation of ionic intermediates and facilitate difficult elementary steps. The addition of coordinating additives or phase-transfer catalysts can improve catalyst solubility and substrate accessibility. However, these modifications must be carefully evaluated to ensure compatibility with the sensitive stereochemical features of atropisomeric products.

Recent advances in ligand design have provided new solutions to many of these challenges [30] [35]. The systematic evaluation of ligand libraries through high-throughput screening has identified unexpected structural motifs that enable previously intractable transformations. The discovery of pyrrole-ol ligands through pharmaceutical compound library screening exemplifies the value of unconventional approaches to ligand identification. These developments suggest that continued innovation in catalyst design will further expand the scope of sterically hindered coupling reactions.

The mechanistic understanding of sterically hindered coupling reactions remains incomplete, limiting the rational design of improved catalytic systems [27] [36]. Computational studies have provided valuable insights into the electronic and steric factors that control elementary step barriers, but the complexity of these systems makes accurate prediction challenging. The development of more sophisticated computational models combined with detailed experimental mechanistic studies will be essential for advancing this field.

XLogP3

Wikipedia

Explore Compound Types